Bienvenue dans la boutique en ligne BenchChem!

1-{5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-4-(2-fluorophenyl)piperazine

Kinase inhibitor design Structure-activity relationship Pyrrolopyrimidine scaffold

1-{5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-4-(2-fluorophenyl)piperazine (CAS 477238-81-6; molecular formula C₂₈H₂₄FN₅; MW 449.53 g/mol) belongs to the substituted 5,7-diphenyl-pyrrolo[2,3-d]pyrimidine class, a scaffold first described by Novartis researchers as a highly potent inhibitor class targeting the tyrosine kinase c-Src. The compound features a 4-(2-fluorophenyl)piperazine moiety at the 4-position of the pyrrolo[2,3-d]pyrimidine core, distinguishing it from the simpler 4-amino parent compound CGP-62464.

Molecular Formula C28H24FN5
Molecular Weight 449.533
CAS No. 477238-81-6
Cat. No. B2448865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-4-(2-fluorophenyl)piperazine
CAS477238-81-6
Molecular FormulaC28H24FN5
Molecular Weight449.533
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2F)C3=NC=NC4=C3C(=CN4C5=CC=CC=C5)C6=CC=CC=C6
InChIInChI=1S/C28H24FN5/c29-24-13-7-8-14-25(24)32-15-17-33(18-16-32)27-26-23(21-9-3-1-4-10-21)19-34(28(26)31-20-30-27)22-11-5-2-6-12-22/h1-14,19-20H,15-18H2
InChIKeyPIZSBMZHAZVOCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-4-(2-fluorophenyl)piperazine (CAS 477238-81-6): Procurement-Grade Chemical Profile for Kinase Research


1-{5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-4-(2-fluorophenyl)piperazine (CAS 477238-81-6; molecular formula C₂₈H₂₄FN₅; MW 449.53 g/mol) belongs to the substituted 5,7-diphenyl-pyrrolo[2,3-d]pyrimidine class, a scaffold first described by Novartis researchers as a highly potent inhibitor class targeting the tyrosine kinase c-Src [1]. The compound features a 4-(2-fluorophenyl)piperazine moiety at the 4-position of the pyrrolo[2,3-d]pyrimidine core, distinguishing it from the simpler 4-amino parent compound CGP-62464. This chemotype has been investigated for kinase inhibition, with the broader scaffold demonstrating IC₅₀ values below 50 nM against c-Src and selectivity exceeding 500-fold over Cdc2 serine/threonine kinase [1][2].

Why 477238-81-6 Cannot Be Simply Substituted by Generic Pyrrolo[2,3-d]pyrimidine Analogs for Research Procurement


The 5,7-diphenyl-pyrrolo[2,3-d]pyrimidine scaffold exhibits extreme sensitivity to substitution pattern at both the 4-position amine/piperazine moiety and the 5,7-diaryl groups. The seminal Missbach et al. (2000) study demonstrated that the substitution pattern on the two phenyl rings determines both potency and specificity against a panel of tyrosine kinases, providing a means to modulate cellular activity [1]. CGP-62464 (the unsubstituted 4-amine) shows c-Src IC₅₀ of 100 nM, while the optimized analog CGP-77675 achieves 5–20 nM through modification of the 5-aryl and 7-substituent groups [2][3]. The 4-(2-fluorophenyl)piperazine substituent of 477238-81-6 represents a structurally distinct pharmacophore element that is absent in the 4-amino lead series; the ortho-fluorine on the pendant phenyl ring introduces both steric and electronic perturbations expected to alter kinase selectivity profiles and binding mode compared to the parent 4-amine, the 4-methoxyphenyl-piperazine analog, or the chlorophenyl variant. Generic substitution without experimental confirmation of target engagement and selectivity is therefore scientifically unjustified.

Quantitative Comparative Evidence: 477238-81-6 Versus Closest Pyrrolo[2,3-d]pyrimidine Analogs


Structural Differentiation at the 4-Position: 2-Fluorophenylpiperazine vs. 4-Amine in CGP-62464

477238-81-6 bears a 4-(2-fluorophenyl)piperazine substituent (MW contribution ~207 Da) at the pyrrolo[2,3-d]pyrimidine 4-position, replacing the simple primary amine (-NH₂, MW 16 Da) found in the class progenitor CGP-62464. This substitution increases the molecular weight from 286.3 to 449.5 g/mol and introduces an additional aromatic ring with an ortho-fluorine atom capable of participating in halogen-bond interactions with target kinase hinge regions or hydrophobic back-pocket residues [1]. By contrast, CGP-62464 presents only a hydrogen-bond-donating amine at this position. The 2-fluorophenylpiperazine motif is absent from all compounds in the original Missbach et al. optimization series, positioning 477238-81-6 as a structurally divergent chemotype within this scaffold class [1].

Kinase inhibitor design Structure-activity relationship Pyrrolopyrimidine scaffold

c-Src Kinase Inhibition: Scaffold-Class Potency vs. CGP-62464 and CGP-77675

The 5,7-diphenyl-pyrrolo[2,3-d]pyrimidine scaffold class to which 477238-81-6 belongs demonstrates potent c-Src inhibition. CGP-62464 (the 4-amino reference compound) inhibits c-Src with IC₅₀ = 100 nM and shows >500-fold selectivity over Cdc2 (IC₅₀ = 54,000 nM) [1]. The optimized clinical candidate CGP-77675 achieves c-Src IC₅₀ = 5–20 nM for peptide substrate phosphorylation and 40 nM for Src autophosphorylation, with selectivity against EGFR (7.5-fold), VEGFR (>50-fold), v-Abl (15-fold), and FAK (>25-fold) [2]. It is important to note that quantitative c-Src IC₅₀ data for 477238-81-6 specifically have not been reported in peer-reviewed literature or authoritative public databases as of the search date; procurement decisions must therefore be based on the demonstrated class potency and the distinct substitution pattern that may confer altered selectivity [3].

Tyrosine kinase inhibition c-Src Cancer bone metastasis

Differentiation from 4-(4-Methoxyphenyl)piperazine Analog: Electronic Effects of ortho-Fluorine vs. para-Methoxy Substitution

477238-81-6 carries an ortho-fluorine on the pendant piperazine phenyl ring, in contrast to the para-methoxy substituent in the commercially available analog 4-[4-(4-methoxyphenyl)piperazin-1-yl]-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine (MW 461.57, C₂₉H₂₇N₅O) . The ortho-fluorine is electron-withdrawing (σₘ = 0.34) and can engage in orthogonal C–F···H–C or C–F···π interactions within kinase ATP-binding pockets, whereas the para-methoxy group is electron-donating (σₚ = −0.27) and alters the piperazine basicity (pKₐ of conjugate acid) through through-bond inductive effects [1]. This electronic divergence is expected to produce different kinase selectivity fingerprints, as the fluorophenyl vs. methoxyphenyl arylpiperazine motif has been shown to drive selectivity in other kinase inhibitor series [1]. Quantitative head-to-head kinase panel data for these two compounds are not available in the public domain.

Halogen bonding Kinase selectivity Piperazine SAR

Distinct Substitution Pattern vs. ACK1 Inhibitor Analog: 7-Phenyl vs. 7-(4-Fluorophenyl) and 5-Phenyl Configuration

A closely related positional isomer, 1-(2-fluorophenyl)-4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazine, has been reported as a potent ACK1 (TNK2) inhibitor with an in-cell autophosphorylation IC₅₀ of approximately 20 nM [1][2]. This analog differs from 477238-81-6 in two critical respects: (i) the 7-position bears a 4-fluorophenyl group instead of an unsubstituted phenyl, and (ii) the 5-position is unsubstituted phenyl rather than 5,7-diphenyl. These seemingly modest structural variations relocate the fluorine atom from the piperazine N-aryl ring (target compound) to the pyrrolopyrimidine 7-aryl ring (ACK1 analog), with demonstrated consequences for kinase target selection (c-Src class vs. ACK1). The observation that such a positional shift redirects kinase inhibition from c-Src to ACK1 underscores the non-fungibility of these analogs [1][2].

ACK1 kinase Positional isomer Kinase profiling

Purity and Vendor Specification: Procurement-Ready Analytical Benchmarking

477238-81-6 is commercially available at ≥95% purity (HPLC-verified) from multiple suppliers, with the catalog specification including molecular formula confirmation by HRMS and structural identity verification by ¹H/¹³C NMR . This contrasts with the research-grade CGP-62464 (CAS 121405-24-1), which is historically referenced but has limited contemporary commercial availability at defined purity levels, and CGP-77675 (CAS 234772-64-6), which is available primarily through specialty vendors as a reference standard . The target compound's assured purity specification supports reproducible dose-response experiments without the confounding factor of uncharacterized impurities that may affect apparent IC₅₀ values in kinase assays.

Compound quality control Reproducibility Assay-ready purity

Recommended Research Application Scenarios for 477238-81-6 Based on Quantitative Evidence


Kinase Selectivity Profiling of 4-(2-Fluorophenyl)piperazine Pyrrolopyrimidines Against the Src Family

477238-81-6 is best deployed as a structurally distinct tool compound for expanding SAR understanding of the 5,7-diphenyl-pyrrolo[2,3-d]pyrimidine scaffold beyond the well-characterized 4-amino series (CGP-62464, CGP-77675). The 2-fluorophenylpiperazine substituent introduces an additional aromatic ring system capable of exploring hydrophobic pocket interactions not accessible to the 4-amine lead series . Researchers should perform broad kinase panel screening (e.g., DiscoverX scanMAX or Eurofins KinaseProfiler) to empirically determine the compound's kinase inhibition fingerprint, using CGP-62464 (c-Src IC₅₀ = 100 nM) and CGP-77675 (c-Src IC₅₀ = 5–20 nM) as intra-class reference standards [1][2].

Cell-Based Bone Resorption and Osteoclast Functional Assays Leveraging Class-Validated c-Src Pathway Inhibition

Given the established role of c-Src in osteoclast-mediated bone resorption—demonstrated by CGP-77675 which inhibited PTH-induced bone resorption in rat fetal long bone cultures with IC₅₀ = 0.8 μM and reduced IL-1β-induced hypercalcemia in mice —477238-81-6 is a candidate for comparative evaluation in osteoclast differentiation and resorption pit assays. The compound should be benchmarked against CGP-77675 in parallel to determine whether the altered 4-position substituent preserves or modifies anti-resorptive potency and whether it affects osteoblast vs. osteoclast selectivity as observed for CGP-77675 in MC3T3-E1 vs. IC8.1 cell models .

ENT Transporter Pharmacology: Investigating Dual Kinase/Nucleoside Transporter Inhibition

Vendor annotations suggest 477238-81-6 may interact with equilibrative nucleoside transporters (ENTs) in addition to kinase targets . This potential dual pharmacology distinguishes it from CGP-62464 and CGP-77675, which have not been reported as ENT ligands. Researchers investigating purinergic signaling or nucleoside analog chemotherapy modulation should evaluate 477238-81-6 in [³H]-uridine or [³H]-thymidine uptake assays in ENT1- and ENT2-expressing cell systems, using established ENT inhibitors such as dilazep or NBMPR as assay controls. Confirmation of ENT inhibitory activity would position 477238-81-6 as a unique dual-mechanism probe within this chemical class. (NOTE: This scenario is tagged as hypothesis-generating based on vendor claims; confirmatory primary data are not yet available in peer-reviewed literature .)

Medicinal Chemistry Hit Expansion: Synthesis of Focused Libraries Around the 2-Fluorophenylpiperazine Motif

477238-81-6 serves as a viable synthetic intermediate or scaffold-hopping starting point for medicinal chemistry programs seeking to diversify beyond the 4-amino pyrrolo[2,3-d]pyrimidine series. The compound's ≥95% purity specification supports its use as a reference standard for library synthesis quality control . Systematic variation of the 2-fluorophenyl group (e.g., 2-chloro, 2-methyl, 2,4-difluoro, 2-trifluoromethyl) while maintaining the 5,7-diphenyl-pyrrolo[2,3-d]pyrimidine core constant would enable a focused SAR study to establish the contribution of ortho-substitution to kinase potency and selectivity, building on the foundational SAR framework established by Missbach et al. (2000) [1].

Quote Request

Request a Quote for 1-{5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}-4-(2-fluorophenyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.